molecular formula C7H6F3NO3 B8686340 4-Oxazolecarboxylicacid,2-ethyl-5-(trifluoromethyl)-

4-Oxazolecarboxylicacid,2-ethyl-5-(trifluoromethyl)-

Cat. No.: B8686340
M. Wt: 209.12 g/mol
InChI Key: JGZJIUMOHFHBCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxazolecarboxylicacid,2-ethyl-5-(trifluoromethyl)- is a useful research compound. Its molecular formula is C7H6F3NO3 and its molecular weight is 209.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Oxazolecarboxylicacid,2-ethyl-5-(trifluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Oxazolecarboxylicacid,2-ethyl-5-(trifluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H6F3NO3

Molecular Weight

209.12 g/mol

IUPAC Name

2-ethyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C7H6F3NO3/c1-2-3-11-4(6(12)13)5(14-3)7(8,9)10/h2H2,1H3,(H,12,13)

InChI Key

JGZJIUMOHFHBCW-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(O1)C(F)(F)F)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl 2-ethyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylate (2.00 g, 8.43 mmol) in ethanol (10 mL) was added 8N aqueous sodium hydroxide solution (3 mL), and the mixture was stirred at 50° C. for 1.5 hr. The reaction mixture was adjusted to pH 4 with 1N hydrochloric acid, and extracted with ethyl acetate. The organic layer was washed with water and saturated brine, dried over anhydrous magnesium sulfate and filtrated. The filtrate was concentrated under reduced pressure, and the residue was collected by filtration and washed with ethyl acetate-hexane to give the title compound (800 mg, 45%) as a white solid.
Name
ethyl 2-ethyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylate
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
45%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.